Benzyl N-(2-hydroxyethyl)carbamate

Catalog No.
S665317
CAS No.
77987-49-6
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl N-(2-hydroxyethyl)carbamate

CAS Number

77987-49-6

Product Name

Benzyl N-(2-hydroxyethyl)carbamate

IUPAC Name

benzyl N-(2-hydroxyethyl)carbamate

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13)

InChI Key

SAGINAGERRNGGV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCO

Synonyms

(2-Hydroxyethyl)carbamic acid benzyl ester; (2-Hydroxyethyl)carbamic acid phenylmethyl ester; 2-(Benzyloxycarbonylamino)ethanol; 2-[N-(Benzyloxycarbonyl)amino]ethanol; Benzyl (2-hydroxyethyl)carbamate; Benzyl N-(2-hydroxyethyl)carbamate; N-(2-Hydroxy

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCO

Specific Scientific Field: Catalysis

Comprehensive and Detailed Summary of the Application: “Benzyl N-(2-hydroxyethyl)carbamate” has been utilized in the field of catalysis. Specifically, it was used in the Au (I)-catalyzed intramolecular hydroamination of N-allenyl carbamates.

Thorough Summary of the Results or Outcomes Obtained: The application of “Benzyl N-(2-hydroxyethyl)carbamate” in this context effectively formed piperidine derivatives.

Preparation of Alkynylaryladenines as A2A Adenosine Receptor Agonists

Synthesis of Functionalized N-arylaminoethyl Amides as Noncovalent Inhibitors of Cathepsin S

Benzyl N-(2-hydroxyethyl)carbamate is a chemical compound with the molecular formula C10_{10}H13_{13}NO3_3 and a molecular weight of 195.22 g/mol. It is characterized by the presence of a benzyl group attached to a carbamate functional group, which is further linked to a 2-hydroxyethyl moiety. This compound appears as a white powder and is also known by various synonyms such as N-(benzyloxycarbonyl)ethanolamine and 2-(carbobenzoxyamino)-1-ethanol .

Due to its functional groups. Notably, it can undergo:

  • N-Alkylation: This reaction allows for the formation of various substituted carbamates, which can be used as intermediates for synthesizing hydroxamic acids and other derivatives .
  • Hydrolysis: The carbamate bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbonic acid derivatives.
  • Reactions with Carbon Nucleophiles: The compound can react with stabilized carbon nucleophiles, leading to the formation of functionalized hydroxamic acids .

Benzyl N-(2-hydroxyethyl)carbamate exhibits biological activity primarily through its role as an intermediate in synthesizing biologically active compounds. For instance, it has been utilized in the preparation of alkynylaryladenines, which act as A2A adenosine receptor agonists. These agonists have implications in modulating hepatic glucose production, making this compound relevant in metabolic research .

The synthesis of Benzyl N-(2-hydroxyethyl)carbamate can be achieved through several methods:

  • Direct Reaction: The compound can be synthesized by reacting benzylamine with 2-hydroxyethyl chloroformate under suitable conditions.
  • N-Alkylation of Carbamates: Starting from N-benzyl carbamate, alkylation with 2-hydroxyethyl derivatives can yield the desired product in good yields .
  • Use of Protecting Groups: The synthesis often involves protecting the amine functionality to prevent undesired side reactions during the synthesis process.

Benzyl N-(2-hydroxyethyl)carbamate is used in various applications:

  • Pharmaceuticals: It serves as a key intermediate in drug synthesis, particularly for compounds targeting adenosine receptors.
  • Chemical Biology: The compound is utilized in the development of noncovalent inhibitors for enzymes like cathepsin S, highlighting its potential in therapeutic applications .
  • Organic Synthesis: It acts as a versatile building block for synthesizing more complex organic molecules.

Studies involving Benzyl N-(2-hydroxyethyl)carbamate have focused on its interactions with biological targets, particularly its role as an agonist for adenosine receptors. These studies help elucidate its mechanism of action and potential side effects when used in therapeutic contexts. Additionally, its reactivity with various nucleophiles has been explored to develop new synthetic pathways for hydroxamic acids and related compounds .

Benzyl N-(2-hydroxyethyl)carbamate shares structural similarities with several other carbamate derivatives. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Benzyl carbamateSimple benzyl group attached to carbamateBasic structure, less functional complexity
N-benzyl-N-(2-hydroxyethyl)ureaUrea linkage instead of carbamateDifferent reactivity profile due to urea
Ethyl N-(2-hydroxyethyl)carbamateEthyl group instead of benzylLess steric hindrance compared to benzyl
Benzyl N-(hydroxymethyl)carbamateHydroxymethyl substitutionPotentially different biological activity

Benzyl N-(2-hydroxyethyl)carbamate stands out due to its combination of both benzyl and hydroxyethyl functionalities, allowing for diverse reactivity and applications not found in simpler analogs.

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

77987-49-6

Wikipedia

Benzyl N-(2-hydroxyethyl)carbamate

Dates

Modify: 2023-08-15

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